

Structural and Functional Analysis of Taselisib Binding: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Taselisib (GDC-0032) is a potent and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) family, with particular activity against the p110 α , p110 δ , and p110 γ isoforms, while sparing the p110 β isoform.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in human cancers, often driven by activating mutations in the PIK3CA gene, which encodes the p110 α catalytic subunit.[3][4][5] This makes PI3K α a compelling therapeutic target. **Taselisib** exhibits a unique dual mechanism of action, not only inhibiting the kinase activity of PI3K but also promoting the degradation of mutant p110 α protein.[3][6][7] This guide provides an in-depth technical overview of the structural and functional aspects of **Taselisib** binding, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of Taselisib



PI3K Isoform	Ki (nM)	Selectivity vs. PI3Kβ
ΡΙ3Κα	0.29[1][8]	>30-fold[1]
РІЗКβ	9.1[8]	-
РІЗКу	0.97[1][8]	>10-fold[1]
ΡΙ3Κδ	0.12[1][8]	>10-fold[1]

Table 2: Cellular Activity of Taselisib in Cancer Cell

Lines

Cell Line	Cancer Type	PIK3CA Status	IC50 (nM)	Reference
MCF7-neo/HER2	Breast Cancer	HER2-amplified	2.5	[1]
HNSCC cell lines	Head and Neck Squamous Cell Carcinoma	PIK3CA mutant or amplified	Nanomolar range	[9]
USPC-ARK-1	Uterine Serous Carcinoma	PIK3CA mutated/HER2+	14 ± 2	[10]
USPC-ARK-4	Uterine Serous Carcinoma	PIK3CA wild type/HER2-	660 ± 100	[10]

Structural Analysis of Taselisib Binding

The structural basis of **Taselisib**'s potent and selective inhibition of PI3K α has been elucidated through X-ray crystallography. The crystal structure of **Taselisib** in complex with the p110 α subunit of PI3K (PDB ID: 8EXL) reveals that the inhibitor binds to the ATP-binding pocket of the kinase domain.[11] This interaction is critical for blocking the catalytic activity of the enzyme. The selectivity of **Taselisib** for the α , δ , and γ isoforms over the β isoform is attributed to specific amino acid differences within the ATP-binding site.[12]

Functional Analysis of Taselisib

Functionally, **Taselisib** exhibits a dual mechanism of action that is particularly effective in cancers harboring PIK3CA mutations.[3][6]

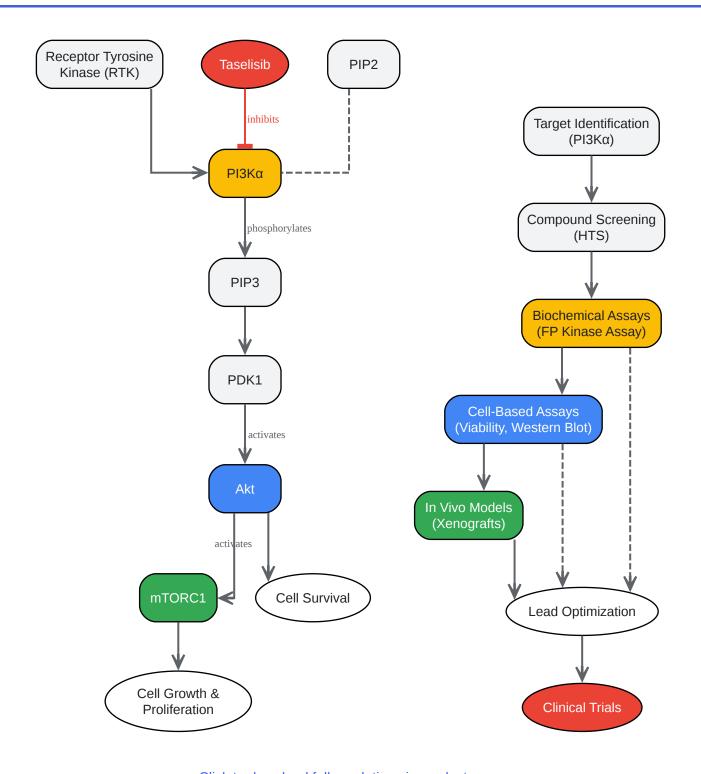


- Kinase Inhibition: By binding to the ATP pocket, Taselisib directly blocks the kinase activity of p110α, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[13][14] This leads to the downstream inhibition of the Akt/mTOR signaling cascade, resulting in reduced cell proliferation and survival.[15][16][17]
- Degradation of Mutant p110α: Uniquely, **Taselisib** induces the ubiquitin-mediated, proteasome-dependent degradation of mutant p110α protein.[3][6][7] This effect is specific to the mutant form of the protein and is not observed with wild-type p110α or with other PI3K inhibitors.[3][6] This leads to a more sustained and profound inhibition of the PI3K pathway in cancer cells with PIK3CA mutations.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][5][15] The following diagram illustrates the central role of PI3K α in this pathway and the inhibitory effect of **Taselisib**.





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References

- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tenovapharma.com [tenovapharma.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Phosphatidylinositol 3-kinase (PI3Kα)/AKT axis blockade with taselisib or ipatasertib enhances the efficacy of anti-microtubule drugs in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Taselisib moderates neuropathic pain through PI3K/AKT signaling pathway in a rat model of chronic constriction injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The PI3K inhibitor taselisib overcomes letrozole resistance in a breast cancer model expressing aromatase PMC [pmc.ncbi.nlm.nih.gov]
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